molecular formula C28H29NO6 B11142984 (2S)-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}(phenyl)ethanoic acid

(2S)-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}(phenyl)ethanoic acid

Cat. No.: B11142984
M. Wt: 475.5 g/mol
InChI Key: PLCQFHMTOTVIMM-QHCPKHFHSA-N
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Description

2-(3-{3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)-2-phenylacetic acid is a complex organic compound with a unique structure that combines a furochromen core with a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)-2-phenylacetic acid typically involves multiple steps, starting from readily available starting materials

    Formation of the Furochromen Core: This step involves the cyclization of a suitable precursor to form the furochromen ring system. Common reagents used in this step include acids or bases to catalyze the cyclization reaction.

    Introduction of tert-Butyl and Dimethyl Groups: The tert-butyl and dimethyl groups are introduced through alkylation reactions. Reagents such as tert-butyl chloride and dimethyl sulfate are commonly used.

    Attachment of the Phenylacetic Acid Moiety: This step involves the coupling of the furochromen core with phenylacetic acid. This can be achieved through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-{3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)-2-phenylacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(3-{3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)-2-phenylacetic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features may allow it to interact with specific biological targets.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

    Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it useful in the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of 2-(3-{3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)-2-phenylacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-ylacetic acid: This compound shares the furochromen core but lacks the phenylacetic acid moiety.

    tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-ylpropanoic acid: Similar structure but with a different side chain.

Uniqueness

2-(3-{3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)-2-phenylacetic acid is unique due to the combination of the furochromen core with the phenylacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C28H29NO6

Molecular Weight

475.5 g/mol

IUPAC Name

(2S)-2-[3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]-2-phenylacetic acid

InChI

InChI=1S/C28H29NO6/c1-15-18(11-12-22(30)29-23(26(31)32)17-9-7-6-8-10-17)27(33)35-25-16(2)24-20(13-19(15)25)21(14-34-24)28(3,4)5/h6-10,13-14,23H,11-12H2,1-5H3,(H,29,30)(H,31,32)/t23-/m0/s1

InChI Key

PLCQFHMTOTVIMM-QHCPKHFHSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)N[C@@H](C4=CC=CC=C4)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NC(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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